![molecular formula C20H26N2O5S B3932194 N-(3-morpholin-4-ylsulfonylphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B3932194.png)
N-(3-morpholin-4-ylsulfonylphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide
概要
説明
N-(3-morpholin-4-ylsulfonylphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide is a complex organic compound that features a bicyclo[3.3.1]nonane core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The bicyclo[3.3.1]nonane framework is known for its rigidity and unique three-dimensional shape, which can impart interesting biological and chemical properties to its derivatives.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-morpholin-4-ylsulfonylphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first construct the bicyclo[3.3.1]nonane core through a series of cyclization reactions. For example, the Diels-Alder reaction can be employed to form the bicyclic structure, followed by functional group modifications to introduce the necessary substituents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to streamline production .
化学反応の分析
Types of Reactions
N-(3-morpholin-4-ylsulfonylphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .
科学的研究の応用
N-(3-morpholin-4-ylsulfonylphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide has several scientific research applications:
作用機序
The mechanism of action of N-(3-morpholin-4-ylsulfonylphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The exact molecular pathways involved can vary depending on the specific application and target .
類似化合物との比較
Similar Compounds
Similar compounds include other bicyclo[3.3.1]nonane derivatives, such as:
- 9-oxa-3,7-dithiabicyclo[3.3.1]nonane
- 9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane
Uniqueness
What sets N-(3-morpholin-4-ylsulfonylphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide apart from these similar compounds is the presence of the morpholine and sulfonylphenyl groups. These functional groups can significantly alter the compound’s chemical reactivity and biological activity, making it a unique and valuable compound for research and industrial applications .
特性
IUPAC Name |
N-(3-morpholin-4-ylsulfonylphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S/c23-19-14-3-1-4-15(19)12-16(11-14)20(24)21-17-5-2-6-18(13-17)28(25,26)22-7-9-27-10-8-22/h2,5-6,13-16H,1,3-4,7-12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVHVQFTUGNUFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC(C1)C2=O)C(=O)NC3=CC(=CC=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-THIENYL)-2,3-DIHYDRO-4H-[1,3]THIAZINO[3,2-A][1,3]BENZIMIDAZOL-4-ONE](/img/structure/B3932111.png)
![ethyl 2-[[5-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetate](/img/structure/B3932122.png)
![4-chloro-N-{2-[(4-methylphenyl)amino]-2-phenylethyl}benzenesulfonamide](/img/structure/B3932130.png)
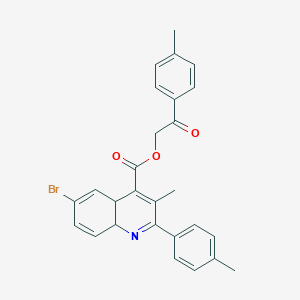
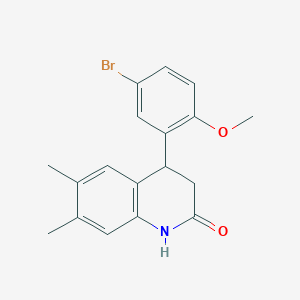
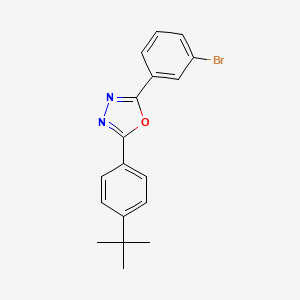
![N-[1,1-dimethyl-2-(2-pyrimidinylthio)ethyl]-4-methylbenzenesulfonamide](/img/structure/B3932147.png)
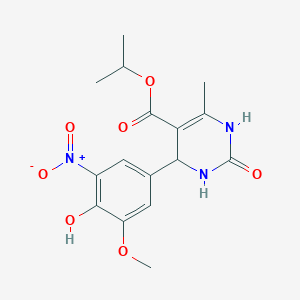
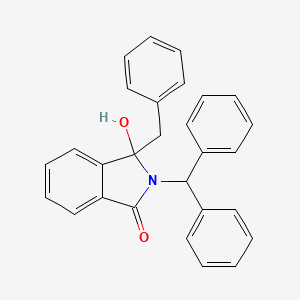
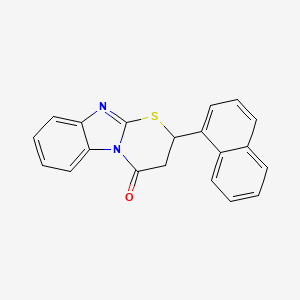
![4-chloro-N-[2-(diethylamino)-1,2-dihydro-1-acenaphthylenyl]benzenesulfonamide](/img/structure/B3932190.png)
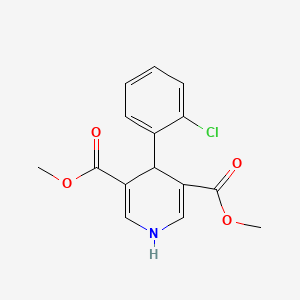
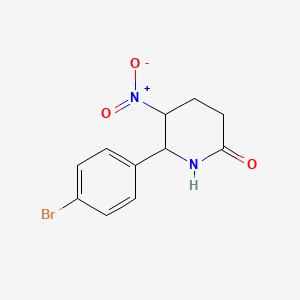
![4-chloro-N-{2-[(4-methoxyphenyl)amino]-2-phenylethyl}benzene-1-sulfonamide](/img/structure/B3932221.png)
